molecular formula C10H15BrN2 B1522729 4-Bromo-1-(cyclohexylmethyl)-1H-pyrazole CAS No. 1150271-24-1

4-Bromo-1-(cyclohexylmethyl)-1H-pyrazole

Cat. No.: B1522729
CAS No.: 1150271-24-1
M. Wt: 243.14 g/mol
InChI Key: IESGDCLQIZINEU-UHFFFAOYSA-N
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Description

“4-Bromo-1-(cyclohexylmethyl)-1H-pyrazole” is a chemical compound with the CAS Number: 1150271-24-1 . It has a molecular weight of 243.15 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H15BrN2 . The InChI code for this compound is 1S/C10H15BrN2/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h6,8-9H,1-5,7H2 .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . The compound should be stored in a refrigerated environment .

Scientific Research Applications

Chemoselective Synthesis Applications

4-Bromo-1-(cyclohexylmethyl)-1H-pyrazole has been utilized in the copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles, demonstrating moderate to excellent yields and excellent regioselectivity under mild conditions. This highlights its role in synthesizing pyrazole derivatives with potential applications in pharmaceuticals and agrochemicals (Lu et al., 2019).

Fluorescent Pyrazoles Synthesis

The compound has also been implicated in the development of fluorescent pyrazoles through one-pot coupling-coupling-cyclocondensation syntheses. These donor-acceptor substituted pyrazoles exhibit significant red-shifted emission maxima and pronounced solvochromicity, indicating their potential use in optoelectronic devices and fluorescent markers (Götzinger et al., 2016).

Catalysis and Nanoparticle Synthesis

Research on palladium(II) complexes of pyrazolated thio/selenoethers derived from 4-bromo-1-(2-chloroethyl)-1H-pyrazole has shown efficient catalysis in Suzuki-Miyaura coupling reactions, alongside a novel method for single-source synthesis of Pd4Se and PdSe nanoparticles. These findings suggest applications in catalysis and nanomaterials synthesis (Sharma et al., 2013).

Regioselective Synthesis of Pyrazoles

The compound serves as a precursor in copper(I)-catalyzed cycloaddition reactions for the regioselective synthesis of 1,4,5-trisubstituted pyrazoles. This methodology allows the preparation of polyfunctionalized pyrazoles, showcasing its utility in synthetic organic chemistry (Decuypère et al., 2015).

Cross-Coupling Reaction Catalysis

The synthesis and evaluation of bulky bis(pyrazolyl)palladium complexes, derived from pyrazole-containing compounds like this compound, have demonstrated significant catalytic activity in Suzuki–Miyaura cross-coupling reactions. This application underscores the role of pyrazole derivatives in enhancing the efficiency of cross-coupling reactions (Ocansey et al., 2018).

Properties

IUPAC Name

4-bromo-1-(cyclohexylmethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h6,8-9H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESGDCLQIZINEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675101
Record name 4-Bromo-1-(cyclohexylmethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-24-1
Record name 1H-Pyrazole, 4-bromo-1-(cyclohexylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150271-24-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(cyclohexylmethyl)-1H-pyrazole
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URL https://comptox.epa.gov/dashboard/DTXSID50675101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-(cyclohexylmethyl)pyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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